1-[[3-(3-Bromo-4-methoxyphenyl)propanoylamino]methyl]cyclopropane-1-carboxylic acid
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Overview
Description
1-[[3-(3-Bromo-4-methoxyphenyl)propanoylamino]methyl]cyclopropane-1-carboxylic acid is a synthetic organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and a complex side chain containing a brominated aromatic ring and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[3-(3-Bromo-4-methoxyphenyl)propanoylamino]methyl]cyclopropane-1-carboxylic acid typically involves multiple steps:
Bromination: The starting material, 4-methoxyphenylpropanoic acid, undergoes bromination to introduce a bromine atom at the meta position relative to the methoxy group.
Amidation: The brominated product is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine to form the amide bond.
Cyclopropanation: The final step involves the formation of the cyclopropane ring, which can be achieved through a Simmons-Smith reaction using diiodomethane and a zinc-copper couple.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for bromination and amidation steps can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-[[3-(3-Bromo-4-methoxyphenyl)propanoylamino]methyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The bromine atom can be reduced to a hydrogen atom using catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: 1-[[3-(3-Hydroxy-4-methoxyphenyl)propanoylamino]methyl]cyclopropane-1-carboxylic acid.
Reduction: 1-[[3-(4-Methoxyphenyl)propanoylamino]methyl]cyclopropane-1-carboxylic acid.
Substitution: 1-[[3-(3-Azido-4-methoxyphenyl)propanoylamino]methyl]cyclopropane-1-carboxylic acid.
Scientific Research Applications
Chemistry
In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the bromine atom and methoxy group can influence the compound’s interaction with biological targets.
Medicine
Medicinally, this compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with specific proteins or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 1-[[3-(3-Bromo-4-methoxyphenyl)propanoylamino]methyl]cyclopropane-1-carboxylic acid exerts its effects would depend on its specific application. Generally, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The bromine atom and methoxy group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-[[3-(4-Methoxyphenyl)propanoylamino]methyl]cyclopropane-1-carboxylic acid: Lacks the bromine atom, which may reduce its binding affinity in biological systems.
1-[[3-(3-Bromo-4-hydroxyphenyl)propanoylamino]methyl]cyclopropane-1-carboxylic acid: The hydroxyl group can increase polarity and potentially alter biological activity.
Uniqueness
1-[[3-(3-Bromo-4-methoxyphenyl)propanoylamino]methyl]cyclopropane-1-carboxylic acid is unique due to the combination of a brominated aromatic ring and a cyclopropane carboxylic acid moiety. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
IUPAC Name |
1-[[3-(3-bromo-4-methoxyphenyl)propanoylamino]methyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO4/c1-21-12-4-2-10(8-11(12)16)3-5-13(18)17-9-15(6-7-15)14(19)20/h2,4,8H,3,5-7,9H2,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNBNLCXUOPPEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)NCC2(CC2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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